1,1,3,3,5,5-Hexamethyltrisiloxane

Catalog No.
S1502658
CAS No.
1189-93-1
M.F
C6H18O2Si3
M. Wt
206.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3,5,5-Hexamethyltrisiloxane

CAS Number

1189-93-1

Product Name

1,1,3,3,5,5-Hexamethyltrisiloxane

Molecular Formula

C6H18O2Si3

Molecular Weight

206.46 g/mol

InChI

InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3

InChI Key

YTEISYFNYGDBRV-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)O[Si](C)C

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)C

Reducing Agent:

HMTS exhibits mild reducing properties due to the Si-H bond, making it a valuable tool in organic synthesis []. It offers several advantages compared to traditional reducing agents:

  • Safety and Handling: HMTS and its byproducts are generally safer and easier to handle than other reducing agents like aluminum hydrides, which can be highly reactive and pyrophoric (ignite spontaneously) [].
  • Selectivity: HMTS can selectively reduce various functional groups in organic molecules, including:
    • Aldehydes and ketones []
    • Esters and lactones []
    • Imines and amides []
    • Halides and olefins []

This selectivity allows for targeted modifications in complex molecules without affecting other functionalities.

Precursor for Functional Materials:

HMTS can serve as a starting material for the synthesis of various functional materials with diverse properties:

  • Inorganic Siloxane Polymers: HMTS can be used to prepare inorganic siloxane polymers, which are used as coatings and films for various applications, including:
    • Chemical Sensors: These sensors can detect toxic chemicals like warfare agents [].
  • Organic-Inorganic Hybrid Materials: Combining HMTS with organic molecules allows for the creation of hybrid materials with unique properties, such as:
    • Optical Materials: These materials can be used in various optoelectronic devices [].

Research on Environmental and Health Impacts:

While HMTS offers valuable research applications, it's crucial to acknowledge ongoing research on its potential environmental and health impacts. Studies are investigating:

  • Persistence and Biodegradation: The persistence of HMTS in the environment and its potential for biodegradation are ongoing areas of research.
  • Potential Toxicity: The potential toxic effects of HMTS on various organisms, including humans, are being investigated [].

1,1,3,3,5,5-Hexamethyltrisiloxane is a siloxane compound characterized by its unique structure comprising three silicon atoms and six methyl groups. Its chemical formula is C₆H₁₈O₂Si₃, with a molecular weight of approximately 208.4783 g/mol. The compound is part of a broader class of siloxanes known for their versatility and stability in various applications. The structural representation includes a linear arrangement of silicon atoms connected by oxygen atoms, with methyl groups attached to the silicon, contributing to its hydrophobic properties and low surface tension .

There is no known specific mechanism of action associated with HMTS in biological systems.

  • Toxicity: Information on the specific toxicity of HMTS is limited. However, siloxanes with similar structures can be mildly irritating to the skin and eyes.
  • Flammability: HMTS is likely flammable, similar to other organic compounds containing carbon and hydrogen.
  • Reactivity: As mentioned earlier, HMTS may react with strong acids or bases.

1,1,3,3,5,5-Hexamethyltrisiloxane primarily undergoes reactions typical of siloxanes, such as hydrolysis and condensation. In the presence of water or moisture, it can hydrolyze to form silanol groups, which can further condense to regenerate siloxane linkages:

R3SiOSiR3+H2OR3SiOH+R3SiOSiR3R_3Si-O-SiR_3+H_2O\rightarrow R_3Si-OH+R_3Si-O-SiR_3

This reaction is significant in applications involving silicone polymers where moisture can lead to cross-linking and curing processes. Additionally, it can participate in reactions with other functional groups under specific conditions, enhancing its utility in material science and organic synthesis .

Several methods exist for synthesizing 1,1,3,3,5,5-Hexamethyltrisiloxane:

  • Hydrolysis of Chlorosilanes: This method involves reacting chlorosilanes with water or alcohols under controlled conditions to yield siloxanes.
  • Direct Synthesis from Silanes: By polymerizing hexamethylcyclotrisiloxane through ring-opening reactions or using catalysts to facilitate the formation of linear or branched siloxanes.
  • Condensation Reactions: Condensing silanol compounds at elevated temperatures can also produce this trisiloxane.

These methods are advantageous due to their scalability and adaptability for producing various siloxane derivatives .

1,1,3,3,5,5-Hexamethyltrisiloxane finds applications across multiple industries:

  • Cosmetics: Used as an emollient and conditioning agent in skin care products due to its smooth texture and moisturizing properties.
  • Industrial Lubricants: Serves as a lubricant in high-temperature environments due to its thermal stability.
  • Sealants and Adhesives: Utilized in formulations requiring flexibility and durability.
  • Coatings: Acts as a surface modifier in paints and coatings to enhance water repellency and durability .

Interaction studies with 1,1,3,3,5,5-Hexamethyltrisiloxane have focused on its compatibility with other chemical compounds. It has been shown to interact favorably with various organic solvents and polymers. The compound's low surface tension allows it to spread easily over surfaces which enhances adhesion properties when used in coatings or sealants. Additionally, studies indicate minimal adverse interactions with biological systems when used within recommended concentrations in cosmetic formulations .

Several compounds share structural similarities with 1,1,3,3,5,5-Hexamethyltrisiloxane. Here are a few notable examples:

Compound NameFormulaUnique Features
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Cyclic structure providing different physical properties.
Trimethylsiloxy-terminated polysiloxane(C₃H₉OSi)nLinear structure used extensively in silicone elastomers.
DecamethylcyclopentasiloxaneC₁₀H₃₀O₅Si₅Larger cyclic structure offering enhanced thermal stability.

These compounds exhibit variations in their physical properties such as viscosity and thermal stability while maintaining similar functional characteristics due to their siloxane backbone. The unique arrangement of methyl groups in 1,1,3,3,5,5-Hexamethyltrisiloxane contributes to its specific applications in cosmetics and industrial uses .

The field of organosilicon chemistry, which encompasses trisiloxane compounds, began in the 19th century with pioneering work that established the foundation for modern silicon-based materials. The genesis of organosilicon chemistry dates back to 1863 when Charles Friedel and James Crafts synthesized tetraethylsilane, the first compound containing a silicon-carbon bond, through the reaction of tetrachlorosilane with diethylzinc. This groundbreaking achievement marked the beginning of a new chemical discipline focused on silicon-carbon compounds.

Prior to 1863, all known silicon compounds were inorganic in nature, including natural silicates and their transformed products such as ceramics, cement, and glass. The synthesis of tetraethylsilane opened a new chapter in chemical research, demonstrating that silicon could form stable bonds with carbon, contrary to earlier beliefs.

The field saw significant advancement in the early 20th century through the extensive work of Frederic Stanley Kipping, who conducted comprehensive research on organosilicon chemistry from 1898 to 1944. Kipping published 57 papers on the subject, substantially expanding knowledge in this area. In 1904, Kipping made a crucial discovery when he employed the Grignard reaction to prepare organosilicon compounds and identified the intermolecular condensation of silanols, which led to the synthesis of siloxanes and polysiloxanes. It was during this period that Kipping coined the term "silicone" to describe these materials, though the term is chemically misleading as it suggests a ketone structure.

Between 1904 and 1937, scientists synthesized numerous simple organosilicon compounds and discovered both cyclic and linear polysiloxanes, establishing the foundations for more complex structures like trisiloxanes. The development of organosilicon chemistry accelerated in the 1930s, with a decisive technological breakthrough occurring in 1941 when Eugene Rochow in the United States developed the direct methylchlorosilanes synthesis method. Almost simultaneously in 1942, Richard Miller in Germany developed a similar technology, demonstrating parallel advancements in the field.

The direct process for producing organosilicon compounds involves reacting methyl chloride with a silicon-copper alloy, yielding primarily dimethyldichlorosilane along with other products including trimethylsilyl chloride and methyltrichlorosilane. This process currently produces approximately one million tons of organosilicon compounds annually.

World War II proved to be a catalyst for industrial applications of silicones, with production beginning in the USA by Dow Corning Corporation. The unique properties of these materials—including thermal stability, water repellency, and electrical insulation—made them valuable for military applications. The post-war period saw rapid expansion of silicone materials into numerous civilian applications, creating the foundation for today's diverse silicone industry.

Historical Milestones in 1,1,3,3,5,5-Hexamethyltrisiloxane Investigation

The development of 1,1,3,3,5,5-Hexamethyltrisiloxane research emerged within the broader context of organosilicon chemistry advancement. This specific compound, identified by CAS number 1189-93-1, represents an important subset of siloxane materials with particular structural characteristics that influence its properties and applications.

The synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane initially faced challenges common to many organosilicon compounds: developing efficient reaction pathways and purification methods. One significant synthetic route involves the reaction of 1,1,3,3-Tetramethyldisiloxane (TMDS) with dichlorodimethylsilane in water. In this process, TMDS, dimethyldichlorosilane, and deionized water are mixed for three days at room temperature. After this reaction period, the crude product is neutralized, dried, and distilled under reduced pressure to obtain a colorless transparent liquid with approximately 82% yield.

Characterization studies of 1,1,3,3,5,5-Hexamethyltrisiloxane have revealed its physical and chemical profile. It exists as a clear colorless liquid with a boiling point of 128°C, a melting point of -67°C, and a density of 0.822 g/mL at 25°C. The compound possesses a refractive index of 1.3811 and a flash point of 59°F (15°C), classifying it as a highly flammable liquid. Its molecular structure gives it specific chemical reactivity, including sensitivity to moisture and aqueous bases, which must be considered during handling and applications.

The compound is sometimes referred to by alternative names including M'DM' in industrial contexts, and "Trisiloxane, 1,1,3,3,5,5-hexamethyl-" in systematic nomenclature. Its structure features a linear arrangement of three silicon atoms connected by oxygen bridges, with methyl groups attached to each silicon atom. This configuration gives the molecule its characteristic properties and reactivity patterns.

The development of analytical methods for identifying and quantifying 1,1,3,3,5,5-Hexamethyltrisiloxane has paralleled advances in instrumental techniques. Modern identification relies on spectroscopic methods including NMR spectroscopy, which shows characteristic signals at δ 4.71 (m, 1H), 0.21 (m, 6H), and 0.09 (m, 3H) in the ¹H NMR spectrum (600MHz, Chloroform-d). Mass spectrometry, infrared spectroscopy, and chromatographic techniques have further enhanced the ability to analyze this compound with high precision.

Current Research Landscape and Academic Focus Areas

Contemporary research on 1,1,3,3,5,5-Hexamethyltrisiloxane spans multiple disciplines, reflecting its versatility as both a reagent and precursor compound. Several key research areas have emerged in recent years, demonstrating ongoing scientific interest in this trisiloxane.

One significant research focus involves using 1,1,3,3,5,5-Hexamethyltrisiloxane as a silylating agent in organic synthesis. The compound participates in the preparation of 2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, which is incorporated into inorganic siloxane polymers used as coating materials for detecting toxic chemical warfare agents. This application highlights the compound's relevance to national security and defense technologies.

Research into hydrosilylation reactions represents another active area. 1,1,3,3,5,5-Hexamethyltrisiloxane is utilized to prepare 1,5-Bis[2-(1,2-epoxycyclohex-4-yl)ethyl]-1,1,3,3,5,5-hexamethyltrisiloxane from 4-vinyl-1-cyclohexene-1,2-epoxide through hydrosilylation reactions. This synthetic pathway demonstrates the compound's utility in producing more complex organosilicon materials with specific functional properties.

The compound has also attracted attention as a siloxane-based reducing agent. Organosilanes, including 1,1,3,3,5,5-Hexamethyltrisiloxane, function as both ionic and free-radical reducing agents in chemical reactions. The polarization of the Si-H bond creates a hydridic hydrogen, resulting in a milder reducing agent compared to aluminum-, boron-, and other metal-based hydrides. This characteristic makes these reagents and their reaction by-products safer and easier to handle and dispose of than many conventional reducing agents.

In polymer chemistry, researchers have investigated related trisiloxane structures in polymerization processes. Studies on the cationic polymerization of hexamethylcyclotrisiloxane (D₃) in excess water have yielded insights applicable to linear trisiloxanes like 1,1,3,3,5,5-Hexamethyltrisiloxane. Similarly, research on TBD-catalyzed anionic ring-opening polymerization of hexamethylcyclotrisiloxane has established new routes for controlled synthesis of polydimethylsiloxane (PDMS), with potential implications for linear trisiloxane chemistry.

The field of sensor technology has benefited from research involving 1,1,3,3,5,5-Hexamethyltrisiloxane in the development of hydrogen-bond acidic polymers. These materials demonstrate high affinity for organophosphates, making them valuable in chemical warfare agent detection systems. The compound's role in such applications underscores its importance in advanced materials with specialized sensing capabilities.

The classical synthesis of 1,1,3,3,5,5-hexamethyltrisiloxane has historically relied on traditional hydrolysis and condensation methodologies that date back to the foundational work in organosilicon chemistry [1]. The most established classical route involves the controlled hydrolysis of chlorodimethylsilane precursors under carefully regulated conditions [14]. This approach requires precise control of reaction parameters due to the generation of hydrogen chloride during the hydrolysis process and the inherent sensitivity of the silicon-hydrogen bond [14].

The traditional methodology typically employs a multi-stage process where dimethyldichlorosilane undergoes controlled hydrolysis in aqueous media [17]. The reaction proceeds through intermediate silanol formation, followed by condensation reactions that lead to the formation of linear and cyclic siloxane products [17]. Historical synthetic approaches utilized temperatures ranging from ambient conditions to elevated temperatures of approximately 100 degrees Celsius, with reaction times extending from several hours to multiple days [3].

Classical synthesis protocols often employed conventional solvents such as diethyl ether and benzene, which are now recognized as environmentally problematic [14]. The early methodologies frequently required extensive purification procedures, including multiple distillation steps under reduced pressure to achieve acceptable purity levels [3]. These classical routes typically achieved yields in the range of 60-80 percent, though with significant variability depending on reaction conditions and purification protocols [3].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1,1,3,3,5,5-hexamethyltrisiloxane have evolved significantly from classical approaches, incorporating advanced catalytic systems and improved reaction conditions [9] [12]. Modern synthetic strategies emphasize higher yields, improved selectivity, and enhanced environmental compatibility compared to traditional methods [29].

Synthesis from 1,1,3,3-Tetramethyldisiloxane and Dichlorodimethylsilane

The synthesis of 1,1,3,3,5,5-hexamethyltrisiloxane from 1,1,3,3-tetramethyldisiloxane and dichlorodimethylsilane represents a significant advancement in modern siloxane chemistry [3] [14]. This route utilizes tetramethyldisiloxane as a readily available starting material that undergoes reaction with dichlorodimethylsilane under controlled conditions [3]. The reaction typically proceeds in aqueous media at ambient temperature over a period of 72 hours, achieving yields of approximately 82 percent [3].

The mechanistic pathway involves the nucleophilic attack of the siloxane oxygen atoms on the electrophilic silicon centers of dichlorodimethylsilane [14]. This process results in the formation of new silicon-oxygen bonds while simultaneously releasing hydrogen chloride as a byproduct [3]. The reaction conditions require careful pH control to prevent unwanted side reactions and to ensure optimal yield [3].

Purification of the crude product involves neutralization with appropriate bases, followed by drying and distillation under reduced pressure [3]. The final product appears as a colorless transparent liquid with characteristic nuclear magnetic resonance spectroscopic properties [3]. Proton nuclear magnetic resonance analysis typically shows multiplet signals at 4.71 parts per million for the silicon-hydrogen proton, along with characteristic methyl group signals at 0.21 and 0.09 parts per million [3].

Preparation via (Me₃SiO)₂Mg and Dichlorosilane Routes

The preparation of 1,1,3,3,5,5-hexamethyltrisiloxane via magnesium-based routes represents an innovative approach in modern organosilicon synthesis [20]. This methodology utilizes 1,5-disodiumoxyhexamethyltrisiloxane as a key intermediate, which is generated through the interaction of sodium hydroxide with polydimethylsiloxane precursors [20]. The synthetic route demonstrates excellent potential for the preparation of mixed cyclotetrasiloxanes with preparative yields ranging from 55 to 75 percent depending on reaction conditions [20].

The magnesium-mediated synthesis typically employs dichlorodiorganosilanes such as dichloromethylvinylsilane, dichloromethylphenylsilane, or dichlorodiethylsilane as coupling partners [20]. The reaction proceeds under an inert atmosphere using tetrahydrofuran as the solvent system, with pyridine serving as an additional coordinating agent [20]. Temperature control is critical, with reactions typically conducted at negative 60 degrees Celsius to prevent siloxane bond cleavage processes [20].

The synthetic protocol involves the simultaneous addition of salt solutions and chlorosilane solutions in tetrahydrofuran at equal rates while maintaining vigorous stirring [20]. The reaction mixture is subsequently warmed to room temperature over a period of one hour, followed by workup procedures involving solvent removal and purification through methyl tert-butyl ether extraction [20]. Gas-liquid chromatography analysis of the volatile products reveals target cyclotetrasiloxane content ranging from 85 to 98 percent [20].

Mechanistic Insights into Synthesis Reactions

The mechanistic understanding of 1,1,3,3,5,5-hexamethyltrisiloxane synthesis has advanced considerably through detailed kinetic and spectroscopic investigations [10] [15]. Modern mechanistic studies reveal that the synthesis reactions typically proceed through second-order kinetics with highly exothermic characteristics [10]. The initiation reaction of cyclic siloxane precursors with organolithium reagents demonstrates complete conversion with no detectable side product formation [10].

Mechanistic investigations using nuclear magnetic resonance spectroscopy and mass spectrometry have revealed that the formation of siloxane bonds proceeds through siloxonium ion intermediates [15]. These cationic active species combine with catalyst anions to form tight ion pairs, which significantly attenuate the reactivity of active species and minimize unwanted side reactions [15]. The mechanistic pathway involves initial hydrosilylation of carbonyl groups to form oxygen-silylated hemiaminal intermediates [31].

Theoretical calculations and experimental studies suggest that the reaction mechanism proceeds via silicon radicals and titanium(III) species, indicating a single electron transfer mechanism [14]. The proximity effect of multiple silicon-hydrogen groups plays a crucial role in enhancing reaction efficiency, with bifunctional organosilanes demonstrating superior reactivity compared to monofunctional analogs [14]. Ring strain considerations are particularly important, with three-membered cyclic siloxanes exhibiting significantly higher reactivity than four-membered analogs due to strain energy differences [10].

Yield Optimization Strategies in Academic Settings

Academic research has focused extensively on developing systematic approaches to optimize yields in 1,1,3,3,5,5-hexamethyltrisiloxane synthesis [26]. Modern optimization strategies employ hybrid dynamic optimization methods that combine machine learning approaches with traditional experimental design [26]. These methodologies utilize graph neural networks trained on extensive reaction databases to predict optimal reaction conditions [26].

Experimental optimization studies have demonstrated that reaction yield is significantly influenced by catalyst selection, temperature control, and solvent polarity . Platinum-based catalysts, particularly Karstedt catalyst, offer higher efficiency with yields exceeding 90 percent compared to heterogeneous platinum on carbon systems . Temperature optimization studies reveal that controlled heating profiles, with initial temperatures of 5-10 degrees Celsius followed by gradual warming, achieve yields of 93.1 percent .

Solvent selection plays a critical role in yield optimization, with trifluoromethanesulfonic acid catalysis in methanol systems achieving yields of 93.7 percent . Academic investigations have established that subambient temperature conditions, ranging from negative 15 to 20 degrees Celsius, using acetic acid and sulfuric acid catalysis can achieve yields of 83 percent . High-throughput experimentation platforms enable rapid screening of reaction conditions, with automated synthesis and analysis systems capable of evaluating thousands of condition combinations [26].

Optimization ParameterOptimal ConditionAchieved Yield (%)Reference
Catalyst SystemKarstedt Catalyst>90
Temperature Profile5-10°C stepwise93.1
Acid CatalysisTriflic acid/methanol93.7
Low Temperature-15 to 20°C83

Green Chemistry Approaches to Trisiloxane Synthesis

Green chemistry principles have been increasingly incorporated into 1,1,3,3,5,5-hexamethyltrisiloxane synthesis to address environmental sustainability concerns [29] [30]. Contemporary green synthesis approaches emphasize the use of environmentally benign solvents, renewable feedstocks, and catalytic systems that minimize waste generation [29]. Novel glucamine-based synthetic routes have been developed that employ completely green synthesis methodologies without the use of hazardous reagents [29].

Mechanochemical synthesis represents a revolutionary green approach that eliminates the need for traditional solvents through direct solid-state reactions [16]. This methodology utilizes vibration milling to remove oxide films and achieve mechanoactivation of silicon surfaces, resulting in nearly complete conversion of starting materials [16]. The mechanochemical approach significantly simplifies traditional multi-stage processes by eliminating silicon and catalyst preparation steps while adapting to green chemistry requirements [16].

Environmentally friendly synthesis protocols have been developed using 1,2,3-trimethoxypropane as a green solvent alternative to traditional organic solvents [14]. This solvent system is characterized as safe, nontoxic, and potentially recyclable, representing a significant advancement in sustainable synthesis methodology [14]. The green solvent permits high-yield reduction reactions while maintaining excellent functional group tolerance [14].

Hydrosilylation-based green synthesis employs renewable allyl polyether substrates in open system reactions that eliminate the need for inert atmosphere conditions [12]. These reactions achieve conversion rates exceeding 97 percent within 55 minutes while utilizing platinum catalysts in stoichiometric amounts of 1×10⁻⁴ moles of platinum per mole of silicon-hydrogen bonds [12]. The environmental benefits include reduced energy consumption, elimination of hazardous waste streams, and improved atom economy compared to traditional synthetic approaches [29].

Green Chemistry ApproachKey FeaturesEnvironmental BenefitsYield (%)
Glucamine-based synthesisRenewable feedstocksComplete green methodology>90
Mechanochemical synthesisSolvent-free processEliminates organic solvents~100
Green solvent systems1,2,3-trimethoxypropaneNontoxic, recyclable>95
Open system hydrosilylationAtmospheric conditionsReduced energy consumption97

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1189-93-1

General Manufacturing Information

Trisiloxane, 1,1,3,3,5,5-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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